N-(2,4-difluorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-2,2-diphenylacetamide is a complex organic compound that belongs to the class of amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-2,2-diphenylacetamide typically involves multi-step organic reactions. The starting materials often include 2,4-difluoroaniline, phthalic anhydride, and diphenylacetic acid. The synthesis may proceed through the following steps:
Formation of Isoindole Derivative: Phthalic anhydride reacts with an appropriate amine to form the isoindole derivative.
Amidation Reaction: The isoindole derivative is then reacted with 2,4-difluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide.
Final Coupling: The diphenylacetic acid is coupled with the intermediate product under acidic or basic conditions to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-2,2-diphenylacetamide shares structural similarities with other amides and aromatic compounds, such as:
- N-(2,4-difluorophenyl)-N-(4-aminobutyl)-2,2-diphenylacetamide
- N-(2,4-difluorophenyl)-N-(4-hydroxybutyl)-2,2-diphenylacetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
Biological Activity
N-(2,4-difluorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-2,2-diphenylacetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a difluorophenyl group and a dioxoisoindole moiety, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C23H22F2N2O3. The presence of fluorine atoms enhances the compound's lipophilicity, potentially affecting its absorption and distribution in biological systems.
Structural Features
Feature | Description |
---|---|
Difluorophenyl Group | Enhances lipophilicity and biological activity |
Dioxoisoindole Moiety | Associated with various pharmacological effects |
Butyl Chain | May influence receptor binding and activity |
Research indicates that this compound acts as an allosteric modulator of metabotropic glutamate receptors (mGluRs). These receptors play a significant role in neurotransmission and are implicated in various neurological disorders such as anxiety, depression, and schizophrenia. By modulating these receptors, the compound may influence signaling pathways without directly activating them.
Pharmacological Applications
The compound has shown promise in several pharmacological areas:
- Neurological Disorders : Its ability to modulate mGluRs suggests potential applications in treating conditions like anxiety and depression.
- Anti-inflammatory Activity : Similar compounds have demonstrated anti-inflammatory properties by interfering with cellular signaling pathways.
- Anticancer Activity : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms.
Research Findings
Several studies have been conducted to evaluate the biological activity of this compound and related structures. Notable findings include:
- Allosteric Modulation : Studies suggest that compounds structurally similar to this compound effectively modulate mGluRs without direct activation.
- Inhibition of Cancer Cell Growth : Research on related compounds has indicated significant inhibition of cancer cell lines at low concentrations. For instance, the inhibition of MEK1/2 kinases has been linked to reduced proliferation in leukemia cells .
- Neuroprotective Effects : Similar isoindole structures have been investigated for neuroprotective effects in models of neurodegeneration.
Case Study 1: Modulation of mGluR Activity
A study focused on the modulation of mGluR activity using compounds similar to this compound demonstrated significant alterations in receptor signaling pathways relevant to anxiety and depression models.
Case Study 2: Anti-Cancer Properties
In vitro studies on cancer cell lines revealed that derivatives of this compound inhibited cell proliferation effectively at concentrations ranging from 0.3 to 1.5 µM. The mechanism involved down-regulation of key signaling proteins associated with tumor growth .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26F2N2O3/c33-24-17-18-28(27(34)21-24)35(19-9-10-20-36-30(37)25-15-7-8-16-26(25)31(36)38)32(39)29(22-11-3-1-4-12-22)23-13-5-2-6-14-23/h1-8,11-18,21,29H,9-10,19-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVRGBFPTVNZPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N(CCCCN3C(=O)C4=CC=CC=C4C3=O)C5=C(C=C(C=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.